1-(2-Bromo-6-fluorophenyl)ethanone
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Overview
Description
1-(2-Bromo-6-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, which is attached to an ethanone group. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-fluoroacetophenone using bromine in the presence of a catalyst . Another method includes the use of ammonium bromide and oxone to convert secondary alcohols into alpha-bromoketones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-fluorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(2-Bromo-6-fluorophenyl)ethanone is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-Bromo-4-fluorophenyl)ethanone
- 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone
- 1-(2-Bromo-4-chlorophenyl)ethanone
Comparison: 1-(2-Bromo-6-fluorophenyl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable tool in chemical and biological research .
Properties
IUPAC Name |
1-(2-bromo-6-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLLHQUYOLPVAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735282 |
Source
|
Record name | 1-(2-Bromo-6-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928715-37-1 |
Source
|
Record name | 1-(2-Bromo-6-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Bromo-6-fluorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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